![molecular formula C16H19ClN2O2 B14687241 4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate CAS No. 31510-51-7](/img/structure/B14687241.png)
4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate is a chemical compound that belongs to the class of 4-aminoquinolines. This compound is known for its potential applications in various fields, including medicinal chemistry, due to its unique structural properties. The presence of the 7-chloroquinoline moiety is particularly significant as it is a common feature in many biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This reaction is followed by the treatment of the intermediates with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like ethanol and the application of heat under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization from solvents like ethylene dichloride or ethyl acetate .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a key reaction in its synthesis, where the chlorine atom on the quinoline ring is replaced by an amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Formation of Schiff Bases: The compound can react with aldehydes to form Schiff bases, which are important intermediates in the synthesis of various derivatives.
Common Reagents and Conditions
Solvents: Ethanol, ethylene dichloride, ethyl acetate.
Reagents: 4,7-dichloroquinoline, α,ω-diaminoalkanes, substituted aromatic/heteroaromatic aldehydes
Conditions: Reflux, ultrasonic irradiation for certain reactions.
Major Products
The major products formed from these reactions include various derivatives of 7-chloro-4-aminoquinoline, which have been shown to possess significant biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate involves the suppression of E2F1, a transcription factor that regulates cell cycle progression . By inhibiting E2F1, the compound prevents cell growth and promotes differentiation, making it a potential candidate for cancer therapy . Additionally, its antimalarial activity is linked to the inhibition of heme crystallization in the malaria parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar 4-aminoquinoline structure.
Hydroxychloroquine: Another antimalarial and anti-inflammatory drug with a hydroxyl group added to the structure.
Tebuquine: A biaryl analogue of 4-aminoquinoline, known for its higher activity compared to chloroquine.
Uniqueness
4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate stands out due to its specific structural modifications, which enhance its biological activity and reduce potential side effects compared to other similar compounds . Its ability to form Schiff bases and other derivatives further expands its utility in medicinal chemistry .
Propriétés
Numéro CAS |
31510-51-7 |
|---|---|
Formule moléculaire |
C16H19ClN2O2 |
Poids moléculaire |
306.79 g/mol |
Nom IUPAC |
4-[(7-chloroquinolin-4-yl)amino]pentyl acetate |
InChI |
InChI=1S/C16H19ClN2O2/c1-11(4-3-9-21-12(2)20)19-15-7-8-18-16-10-13(17)5-6-14(15)16/h5-8,10-11H,3-4,9H2,1-2H3,(H,18,19) |
Clé InChI |
GPAXMNGNOCBZMH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCOC(=O)C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


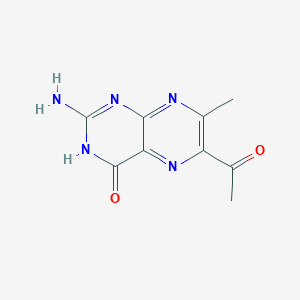
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
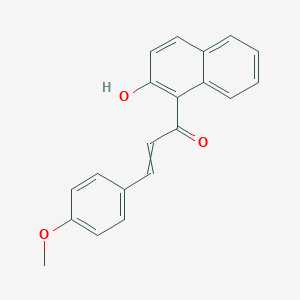
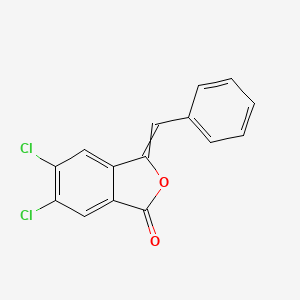
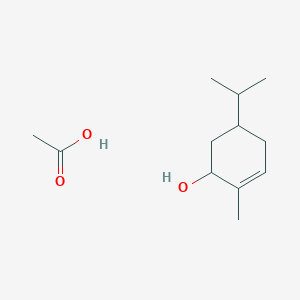
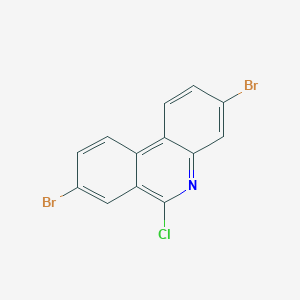
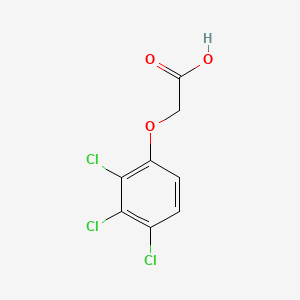

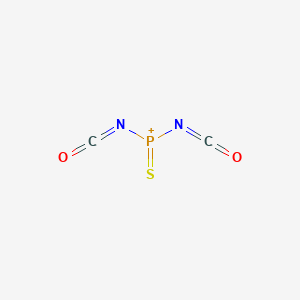
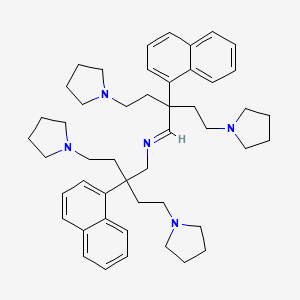
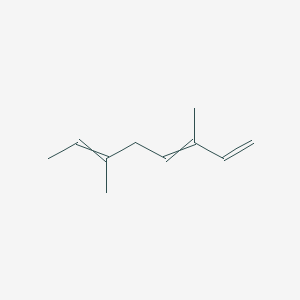
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
